N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Description
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-27-20-6-4-5-7-22(20)30-18-9-11-19(12-10-18)31(25,26)24-15-14-17-8-13-21(28-2)23(16-17)29-3/h4-13,16,24H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXKCLMFTXICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-methoxyphenol.
Sulfonation: The 2-methoxyphenol is sulfonated using chlorosulfonic acid to form 2-methoxyphenylsulfonyl chloride.
Coupling Reaction: The 3,4-dimethoxyphenethylamine is then reacted with the 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide, also known as LASSBio-965, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 77199-00-9
- Molecular Formula : C16H19NO4S
- Molecular Weight : 321.391 g/mol
- Melting Point : 86 - 88 °C
- LogP : 3.696 (indicating moderate lipophilicity)
Anticancer Properties
Research has indicated that compounds similar to LASSBio-965 exhibit significant anticancer properties. For instance, studies on benzenesulfonamide derivatives have shown that they can target multiple pathways involved in cancer progression. One study highlighted the effectiveness of a related compound in inhibiting STAT3 and tubulin, which are critical in various cancers. The compound demonstrated IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 cells (breast cancer), and 3.04 μM against HCT-116 cells (colon cancer) .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of sulfonamide derivatives. In vitro studies have shown that certain derivatives exhibit broad-spectrum antimicrobial effects. For example, specific heterocyclic thioureas containing sulfonamide moieties were found to possess significant antibacterial and antifungal activities, with some compounds outperforming standard reference drugs .
Case Study 1: Antitumor Efficacy
A study investigating the dual-targeting capabilities of sulfonamide derivatives reported that compounds similar to LASSBio-965 could inhibit tumor growth in vivo by over 80% in xenograft models. These compounds not only inhibited tubulin polymerization but also affected STAT3 phosphorylation, demonstrating a multifaceted approach to cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial potential of sulfonamides, compounds were tested against various bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to traditional antibiotics .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| DL14 | A549 | 1.35 | Anticancer |
| DL14 | MDA-MB-231 | 2.85 | Anticancer |
| DL14 | HCT-116 | 3.04 | Anticancer |
| Compound 3j | Various Bacteria | Varies | Antimicrobial |
| Compound 3p | MCF-7 (Breast Cancer) | 1.72 | Anticancer |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide, and how can researchers optimize yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine precursors. Key steps include:
- Coupling : Reacting 4-(2-methoxyphenoxy)benzenesulfonyl chloride with 3,4-dimethoxyphenethylamine under basic conditions (e.g., triethylamine or NaOH) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Monitor reaction progress via TLC and adjust reaction time (12–24 hours) and temperature (room temp to 60°C) to maximize yield (reported 60–75%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms methoxy groups (δ 3.7–3.9 ppm for OCH₃), sulfonamide NH (δ 6.5–7.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide functionality .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 503.16 [M+H]⁺) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology : Prioritize in vitro assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases (IC₅₀ assays) due to sulfonamide’s role in active-site binding .
- Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., high in vitro potency vs. low cellular efficacy) be resolved?
- Methodology :
- Solubility/Permeability : Measure logP (e.g., HPLC-based) to assess lipid solubility. Poor permeability may require prodrug strategies (e.g., esterification of methoxy groups) .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to intended targets .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and off-target interactions?
- Methodology :
- Docking Studies : Model interactions with receptors (e.g., endothelin receptors) using AutoDock Vina or Schrödinger Suite. Focus on sulfonamide H-bonding and methoxy group hydrophobic interactions .
- QSAR : Develop models using descriptors like polar surface area, molar refractivity, and Hammett constants to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .
- Off-Target Screening : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify risks (e.g., cyclooxygenase inhibition) .
Q. How can synthetic scalability challenges (e.g., low yields in coupling steps) be addressed for preclinical development?
- Methodology :
- Alternative Reagents : Replace DCM with toluene for safer scale-up; use flow chemistry for precise control of exothermic reactions .
- Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura cross-couplings if biaryl intermediates are needed .
- Process Analytics : Implement PAT (process analytical technology) like inline FT-IR to monitor reaction progression in real time .
Data Contradiction and Validation
Q. How should researchers validate conflicting cytotoxicity results across different cell lines?
- Methodology :
- Dose-Response Curves : Repeat assays with 10-dose gradients (0.1–100 µM) to calculate accurate IC₅₀ values.
- Mechanistic Studies : Perform RNA-seq or proteomics to identify pathway-specific effects (e.g., apoptosis vs. necrosis) .
- Orthogonal Assays : Confirm results via clonogenic assays or caspase-3/7 activation measurements .
Structural and Functional Analogues
Q. What structural modifications could enhance the compound’s pharmacokinetic profile?
- Methodology :
- Bioisosteres : Replace methoxy groups with trifluoromethoxy (improves metabolic stability) or morpholine (enhances solubility) .
- Prodrugs : Introduce hydrolyzable groups (e.g., acetylated amines) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
